molecular formula C12H15NO3 B15324974 Methyl 3-(morpholin-3-yl)benzoate

Methyl 3-(morpholin-3-yl)benzoate

Cat. No.: B15324974
M. Wt: 221.25 g/mol
InChI Key: MKIWNWZCGPXUAE-UHFFFAOYSA-N
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Description

Methyl 3-(morpholin-3-yl)benzoate is a benzoic acid derivative featuring a morpholine ring substituted at the 3-position of the benzoyl group. The ester group at the para position further influences reactivity and stability, making this compound a candidate for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 3-morpholin-3-ylbenzoate

InChI

InChI=1S/C12H15NO3/c1-15-12(14)10-4-2-3-9(7-10)11-8-16-6-5-13-11/h2-4,7,11,13H,5-6,8H2,1H3

InChI Key

MKIWNWZCGPXUAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2COCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(morpholin-3-yl)benzoate can be synthesized through a multi-step process involving the formation of the morpholine ring and subsequent esterification. One common method involves the reaction of 3-aminobenzoic acid with morpholine under acidic conditions to form the intermediate 3-(morpholin-3-yl)benzoic acid. This intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(morpholin-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(morpholin-3-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(morpholin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Methyl Benzoate Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Methyl 3-(morpholin-3-yl)benzoate Morpholine at 3-position C₁₂H₁₅NO₃* ~233.25 Enhanced solubility, potential drug intermediate
Methyl 3-fluorobenzoate Fluorine at 3-position C₈H₇FO₂ 154.14 High volatility; used in agrochemicals
Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate Indole and bromine substituents C₁₇H₁₃BrNO₂ 358.20 Antiviral research (e.g., HIV-1 fusion inhibitors)
Methyl 3-((6-methoxybenzofuro[3,2-c]pyrazol-3-yl)amino)benzoate Benzofuropyrazole and methoxy groups C₁₉H₁₅N₃O₄ 357.34 Tumor growth inhibition (IC₅₀ values in µM range)
Methyl benzoate No substituents C₈H₈O₂ 136.15 Fragrance/flavoring agent; low toxicity

*Calculated based on structural similarity to Methyl 5-amino-2-morpholinobenzoate .

Physicochemical Properties

  • Solubility: The morpholine group in this compound likely improves water solubility compared to non-polar analogs like Methyl 3-fluorobenzoate. For instance, Methyl 5-amino-2-morpholinobenzoate’s amine functionality enhances polar interactions .
  • Stability : Morpholine’s basic nitrogen may increase pH sensitivity relative to halogenated derivatives (e.g., Methyl 3-fluorobenzoate), which are more inert .

Research Findings and Data

Computational Studies

  • Theoretical methods (e.g., B3LYP/6-31G(d,p)) applied to triazolone derivatives could predict the electronic properties of this compound, such as Mulliken charges and HOMO-LUMO gaps.

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